
Carbazomycin B
Übersicht
Beschreibung
Carbazomycin B is a bioactive compound isolated from the cultured mycelia of the bacterium Streptoverticillium ehimense strain H1051-MY10 . It belongs to the carbazole family, which is known for its diverse biological activities. This compound exhibits antibacterial, antifungal, and antiyeast properties, making it a compound of significant interest in various fields of scientific research .
Vorbereitungsmethoden
Synthetische Wege und Reaktionsbedingungen: Die Totalsynthese von Carbazomycin B umfasst eine Reihe komplexer Reaktionen. Eine bemerkenswerte Methode beinhaltet die Verwendung einer Ytterbium-katalysierten Diels-Alder-Reaktion mit (Silyloxyvinyl)indol als Dien . Diese Reaktion bildet den stark substituierten Benzolring von this compound. Der intermediäre Hydrocarbazolon wird dann mit N-Bromsuccinimid funktionalisiert und aromatisiert .
Industrielle Produktionsverfahren: Die industrielle Produktion von this compound erfolgt typischerweise durch Fermentation von Streptoverticillium ehimense unter kontrollierten Bedingungen. Die Fermentationsbrühe wird dann verarbeitet, um this compound zu isolieren und zu reinigen .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Carbazomycin B durchläuft verschiedene chemische Reaktionen, darunter Oxidation, Reduktion und Substitution.
Häufige Reagenzien und Bedingungen:
Oxidation: this compound kann mit Reagenzien wie Kaliumpermanganat oder Chromtrioxid oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Wasserstoffgas in Gegenwart eines Palladiumkatalysators durchgeführt werden.
Substitution: Substitutionsreaktionen beinhalten oft Halogenierungsmittel wie Brom oder Chlor.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation Chinonderivate ergeben, während die Reduktion Hydroderivate erzeugen kann .
Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
Mechanism of Action
Carbazomycin B exhibits significant antibacterial activity against Xanthomonas oryzae pv. oryzae, the causative agent of bacterial leaf blight in rice. The compound disrupts bacterial cell membrane formation, leading to structural deformation and impaired metabolism. Specifically, it reduces the activity of malate dehydrogenase and suppresses protein expression in the bacteria, resulting in a minimum inhibitory concentration (MIC) of 8 μg/mL .
Case Studies
- Greenhouse Trials : In controlled greenhouse conditions, foliar applications of this compound significantly reduced symptoms of bacterial leaf blight in rice plants inoculated with Xoo. The treatment not only inhibited bacterial growth but also altered the cell surface hydrophobicity of Xoo, indicating potential for use as a biocontrol agent in agriculture .
Antifungal Properties
This compound has also demonstrated antifungal activity against various phytopathogenic fungi. Its ability to inhibit fungal growth makes it a candidate for agricultural applications aimed at controlling fungal diseases in crops.
Biochemical Applications
Inhibition of Enzymes
The compound has been shown to inhibit 5-lipoxygenase, an enzyme involved in inflammatory processes. This suggests potential therapeutic applications for this compound in treating inflammatory diseases, as its inhibition could reduce the production of leukotrienes, which are mediators of inflammation .
Research Applications
This compound serves as a valuable model compound in chemical research for studying carbazole derivatives and their reactivity. Its unique structural features make it an interesting subject for synthetic organic chemistry, particularly in the synthesis of complex natural products .
Industrial Applications
The exploration of this compound as a biocontrol agent highlights its potential utility in sustainable agriculture practices. Its effectiveness against plant pathogens positions it as an alternative to synthetic pesticides, aligning with increasing demands for environmentally friendly agricultural solutions .
Summary Table: Applications of this compound
Wirkmechanismus
Carbazomycin B exerts its effects by interfering with the cell membrane formation of pathogens. It reduces the production of xanthomonadin and extracellular polymeric substances, leading to changes in cell surface hydrophobicity . Additionally, it negatively impacts the metabolism of pathogens by reducing the activity of enzymes like malate dehydrogenase and suppressing protein expression .
Vergleich Mit ähnlichen Verbindungen
Carbazomycin B ist Teil eines Komplexes von Verbindungen, der Carbazomycin A, C, D, E, F, G und H umfasst . Diese Verbindungen teilen einen Carbazolkern, unterscheiden sich aber in ihren Seitenketten und biologischen Aktivitäten. So zeigt beispielsweise Carbazomycin A ebenfalls antibakterielle Aktivität, hat aber ein anderes Wirkungsspektrum als this compound . Die einzigartige Struktur von this compound, insbesondere seine Seitenketten, trägt zu seinen spezifischen biologischen Aktivitäten bei und unterscheidet es von anderen Carbazolderivaten .
Biologische Aktivität
Carbazomycin B is a naturally occurring antibiotic produced by the actinobacterium Streptomyces roseoverticillatus. This compound has garnered attention for its significant biological activities, particularly its antibacterial and antifungal properties. Research has demonstrated its efficacy against various phytopathogenic fungi and bacteria, making it a candidate for agricultural biocontrol applications.
Chemical Structure and Properties
This compound is characterized by its carbazole nucleus, which contributes to its biological activity. The molecular formula of this compound is . This structure is essential for its interaction with microbial targets.
Antibacterial Activity
This compound exhibits notable antibacterial activity, particularly against Xanthomonas oryzae pv. oryzae (Xoo), the causative agent of bacterial leaf blight in rice. Studies have shown that this compound has a minimum inhibitory concentration (MIC) of 8 μg/mL against Xoo . The mechanism of action involves:
- Membrane Disruption : this compound alters the cell membrane composition of Xoo, leading to structural deformation and increased hydrophobicity .
- Metabolic Inhibition : It reduces the activity of key metabolic enzymes such as malate dehydrogenase (MDH) and suppresses protein expression within the bacterial cells .
Antifungal Activity
In addition to its antibacterial properties, this compound also demonstrates antifungal activity. It has been reported to inhibit the growth of various phytopathogenic fungi, including those causing significant agricultural losses . The compound's effectiveness against fungi is attributed to its ability to interfere with fungal cell wall synthesis and integrity.
Case Studies
- Greenhouse Trials : In greenhouse experiments, foliar applications of fermentation broth containing this compound significantly reduced symptoms of bacterial leaf blight in rice plants inoculated with Xoo. This indicates its potential as a biocontrol agent in agricultural settings .
- Biofilm Formation : this compound was found to significantly inhibit biofilm formation in Xoo, which is crucial for bacterial virulence and resistance to environmental stresses. Quantitative assays showed that treatment with this compound led to a marked decrease in biofilm biomass compared to untreated controls .
Comparative Biological Activity
The following table summarizes the biological activities of this compound compared to other related compounds:
Compound | Antibacterial Activity | Antifungal Activity | MIC (µg/mL) | Notes |
---|---|---|---|---|
This compound | Yes | Yes | 8 | Effective against Xoo and various fungi |
Carbazomycin A | Moderate | Moderate | 16 | Less potent than this compound |
Murrayaquinone A | Yes | Limited | 10 | Similar structure; different activity profile |
Eigenschaften
IUPAC Name |
3-methoxy-1,2-dimethyl-9H-carbazol-4-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c1-8-9(2)15(18-3)14(17)12-10-6-4-5-7-11(10)16-13(8)12/h4-7,16-17H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBMFXFPFPDTBHG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C2=C1NC3=CC=CC=C32)O)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30226110 | |
Record name | Carbazomycin B | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30226110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75139-38-7 | |
Record name | Carbazomycin B | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=75139-38-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carbazomycin B | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075139387 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Carbazomycin B | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30226110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.